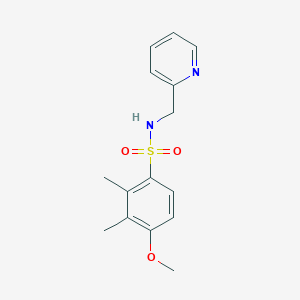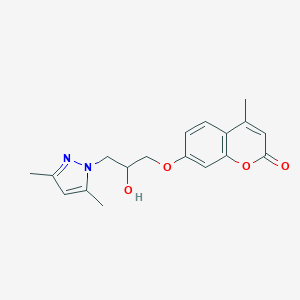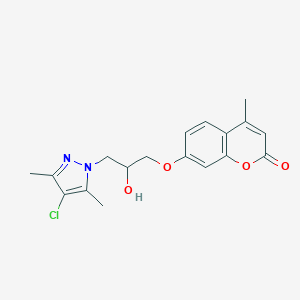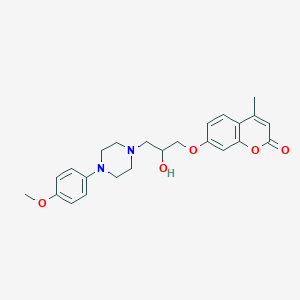
4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide
説明
4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of sulfonamides and has a pyridine ring attached to the benzene ring.
作用機序
4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide inhibits the activity of carbonic anhydrase IX by binding to its active site and blocking its function. Carbonic anhydrase IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition leads to a decrease in pH, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death), and reduces tumor size and metastasis. 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide also reduces the expression of hypoxia-inducible factor 1-alpha, a protein that is associated with tumor growth and angiogenesis.
実験室実験の利点と制限
One of the advantages of using 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide in lab experiments is its high potency and specificity for carbonic anhydrase IX. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase IX. Another area of research is the investigation of the potential use of 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, the potential use of 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide in the treatment of other diseases, such as glaucoma and osteoporosis, is also an area of interest for future research.
Conclusion:
In conclusion, 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide is a promising compound with potential therapeutic applications in the treatment of cancer. Its ability to inhibit the activity of carbonic anhydrase IX makes it a promising candidate for the development of novel cancer therapies. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of other diseases.
合成法
The synthesis of 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide involves the reaction of 4-methoxy-2,3-dimethyl-benzene-sulfonyl chloride with 2-pyridinemethanamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide as a white solid with a yield of approximately 70%.
科学的研究の応用
4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide works by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells and is associated with tumor growth and metastasis.
特性
IUPAC Name |
4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-12(2)15(8-7-14(11)20-3)21(18,19)17-10-13-6-4-5-9-16-13/h4-9,17H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYSNQFGOMRSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CC=CC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325525 | |
| Record name | 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
CAS RN |
701288-77-9 | |
| Record name | 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide](/img/structure/B500347.png)
![N-(3,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B500349.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B500350.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(mesitylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B500353.png)
![N-(3,4-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B500354.png)
![N-(3,4-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B500356.png)
![N-(2,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B500357.png)
![7-(3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B500358.png)
![7-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B500359.png)



